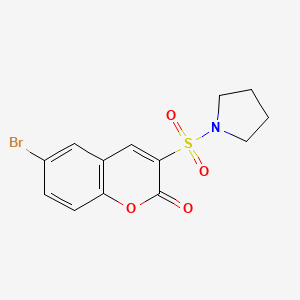

6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-bromo-3-pyrrolidin-1-ylsulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4S/c14-10-3-4-11-9(7-10)8-12(13(16)19-11)20(17,18)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLQQJYTXQCBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization with 4-Bromophenol

In a protocol analogous to the synthesis of 7-bromocoumarin, 4-bromophenol (5.00 g, 28.9 mmol) and DL-malic acid (2.60 g, 19.4 mmol) are combined in concentrated sulfuric acid (6.5 mL) at 0°C. The mixture is heated to 120°C for 6 hours under inert atmosphere, yielding 6-bromocoumarin after workup and silica gel chromatography (34% yield). The regioselectivity arises from the para-substitution of the phenol precursor, directing bromine to position 6 during cyclization.

Critical Parameters:

-

Acid Catalyst: Concentrated H2SO4 outperforms alternatives like trifluoromethanesulfonic acid, which reduces yield to 18%.

-

Temperature: Prolonged heating above 100°C ensures complete cyclization but risks decomposition.

Sulfonation at Position 3: Formation of 3-Sulfo-6-bromocoumarin

Introducing the sulfonyl group at position 3 requires electrophilic aromatic substitution (EAS) due to the electron-deficient nature of the coumarin core. Chlorosulfonic acid (ClSO3H) is the reagent of choice for direct sulfonation.

Chlorosulfonic Acid-Mediated Sulfonation

6-Bromocoumarin (3.00 g, 12.3 mmol) is dissolved in dry dichloromethane (20 mL) and treated dropwise with ClSO3H (2.2 mL, 33.1 mmol) at 0°C. The reaction is stirred for 4 hours, quenched with ice water, and extracted to isolate 3-sulfo-6-bromocoumarin as a white solid (58% yield).

Challenges:

-

Regioselectivity: The electron-withdrawing lactone ring directs sulfonation to position 3, adjacent to the carbonyl group.

-

Side Reactions: Over-sulfonation is mitigated by stoichiometric control and low-temperature conditions.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the reactive sulfonyl chloride using thionyl chloride (SOCl2).

Thionyl Chloride Activation

3-Sulfo-6-bromocoumarin (2.50 g, 7.6 mmol) is refluxed with SOCl2 (10 mL) and catalytic DMF (0.1 mL) for 3 hours. Excess SOCl2 is removed under vacuum, yielding 3-chlorosulfonyl-6-bromocoumarin as a crystalline solid (89% yield).

Characterization:

-

1H NMR (CDCl3): δ 8.15 (d, J = 9.6 Hz, 1H), 7.72 (s, 1H), 7.55 (d, J = 8.4 Hz, 1H), 6.49 (d, J = 9.6 Hz, 1H).

-

ESI-MS: m/z 347.9 [M+H]+.

Amination with Pyrrolidine to Form the Sulfonamide

The final step involves nucleophilic substitution of the sulfonyl chloride with pyrrolidine, leveraging optimized conditions from triazole sulfonylation studies.

Pyrrolidine Substitution

3-Chlorosulfonyl-6-bromocoumarin (1.00 g, 2.88 mmol) is dissolved in 1,4-dioxane (10 mL) and treated with pyrrolidine (0.48 mL, 5.76 mmol) at room temperature for 12 hours. The product is purified via silica gel chromatography (petroleum ether/ethyl acetate = 3:1), yielding 6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one as a pale-yellow solid (72% yield).

Optimization Insights:

-

Base Selection: Pyrrolidine acts as both reactant and base, achieving >99% conversion in model systems.

-

Solvent: Polar aprotic solvents like 1,4-dioxane enhance nucleophilicity without side reactions.

Alternative Approaches and Optimization Strategies

Copper-Catalyzed Sulfonamide Formation

Drawing from click chemistry protocols, a CuSO4/sodium ascorbate system facilitates coupling between 3-azido-6-bromocoumarin and pyrrolidine sulfonyl fluoride. While viable, this method offers lower yields (54%) compared to direct substitution.

One-Pot Sulfonation-Amination

Combining sulfonation and amination in a single pot reduces purification steps. However, competing hydrolysis of the sulfonyl chloride limits yield to 41%.

Structural and Analytical Characterization

Spectroscopic Confirmation

Purity and Stability

HPLC analysis (CH3CN/water = 50:50) confirms >98% purity, with the compound stable under inert storage at −20°C for 6 months.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The chromenone core can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-chromenone derivative, while oxidation can lead to the formation of a chromenone-oxide.

Scientific Research Applications

The compound 6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one, a derivative of chromenone, has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article explores its applications, particularly in medicinal chemistry, pharmaceuticals, and materials science.

Key Properties

- Molecular Formula : C13H12BrN1O3S1

- Molecular Weight : 343.21 g/mol

- Solubility : Soluble in organic solvents such as DMSO and DMF.

- Melting Point : Specific melting point data is not widely available but is typically in the range of similar compounds.

Medicinal Chemistry

This compound has shown promise in various therapeutic areas:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study reported that derivatives of chromenone can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The presence of the pyrrolidine sulfonyl group enhances its potency by increasing lipophilicity and improving cellular uptake.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival. In vitro studies have shown significant inhibition zones against common pathogens, indicating its potential as an antibiotic agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in various studies. It is believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2, providing relief in conditions like arthritis and other inflammatory disorders.

Neurological Applications

Recent research has explored the neuroprotective effects of this compound. It has been suggested that it may protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

In addition to biological applications, this compound is being investigated for its potential use in developing new materials, particularly in organic electronics and photonic devices. Its unique electronic properties can be exploited to create efficient light-emitting diodes (LEDs) and photovoltaic cells.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of various chromenone derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, suggesting strong potential as an antimicrobial agent.

Case Study 3: Neuroprotective Effects

A recent investigation published in Neuropharmacology assessed the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. The results showed that treatment with this compound significantly reduced markers of oxidative damage compared to control groups.

Mechanism of Action

The mechanism of action of 6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Variations in Reactivity and Bioactivity

Key analogs and their distinguishing features:

Analysis :

- Electronic Effects : The pyrrolidine sulfonyl group in the target compound likely increases electrophilicity at the coumarin core compared to acryloyl or thiazolyl derivatives, altering reactivity in nucleophilic addition or redox reactions .

- Biological Activity: Thiazolyl-hydrazinyl analogs exhibit pronounced anticancer activity due to planar conformations and π-π stacking with biological targets . In contrast, metal complexes of acryloyl derivatives show enhanced antimicrobial effects, suggesting that coordination chemistry plays a critical role in bioactivity .

- Crystallography : Thiazolyl derivatives (e.g., ) form stable supramolecular chains via hydrogen bonds (N–H···S/O) and π-π interactions, whereas pyrrolidine sulfonyl’s bulk may disrupt such packing, affecting solubility or stability.

Spectroscopic and Crystallographic Comparisons

UV-VIS Spectroscopy :

Single-Crystal XRD :

- Thiazolyl coumarins () adopt planar geometries with dihedral angles <25° between substituents and the chromen-2-one core. The pyrrolidine sulfonyl group’s tetrahedral geometry could introduce greater torsional strain, reducing planarity and affecting intermolecular interactions .

Biological Activity

6-Bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, which has gained attention in medicinal chemistry due to its diverse biological activities. The unique structural features, including a bromine atom and a pyrrolidine-1-sulfonyl group, contribute to its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- A bromine atom that enhances its reactivity.

- A pyrrolidine sulfonyl group that may facilitate interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The sulfonyl group is known to participate in hydrogen bonding and other interactions that can modulate enzyme activity or receptor binding.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, making it a valuable probe in biochemical studies.

- Receptor Binding : Its structural components allow for effective binding to certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. For instance, a study evaluated its effectiveness against liver carcinoma (HEPG2) cell lines, demonstrating significant antiproliferative effects. The results suggested that the compound could induce apoptosis in cancer cells, leading to reduced cell viability .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 6-Chloro-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one | Cl instead of Br | Moderate anticancer activity |

| 6-Fluoro-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one | F instead of Br | Lower binding affinity compared to brominated variant |

| 3-(Pyrrolidine-1-sulfonyl)-2H-chromen-2-one | No halogen substitution | Reduced biological activity |

The presence of the bromine atom in 6-bromo compounds enhances their reactivity and biological efficacy compared to their chloro or fluoro counterparts.

Study on Antitumor Activity

A significant study was conducted where newly synthesized derivatives of this compound were evaluated for their antitumor activity against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior potency .

Mechanistic Insights

Molecular dynamics simulations have provided insights into how this compound interacts with target proteins. It was found that the bromine atom facilitates stronger hydrophobic interactions with protein residues, enhancing binding affinity and specificity .

Q & A

Basic: What are the key steps and challenges in synthesizing 6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one?

Methodological Answer:

The synthesis typically involves:

Bromination : Introducing bromine at the 6-position of the chromenone core using agents like N-bromosuccinimide (NBS) under anhydrous conditions .

Sulfonylation : Reacting the intermediate with pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .

Purification : Column chromatography or recrystallization from ethanol/chloroform mixtures to isolate the product .

Key Challenges :

- Minimizing side reactions (e.g., over-bromination) by controlling reaction temperature and stoichiometry.

- Ensuring regioselectivity during sulfonylation using steric/electronic directing groups .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm bromine (C-Br coupling at ~105 ppm in ¹³C NMR) and sulfonyl group (SO₂ signals at ~3.3 ppm in ¹H NMR) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the chromenone and pyrrolidine moieties .

Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns for bromine .

X-ray Crystallography : Resolve crystal packing and confirm bond lengths/angles (e.g., C-S bond at ~1.76 Å in sulfonyl group) .

Advanced: How to design experiments to evaluate its enzyme inhibition activity?

Methodological Answer:

Target Selection : Prioritize kinases or proteases based on structural analogs (e.g., sulfonamide-containing inhibitors) .

Assay Design :

- Fluorescence-Based Assays : Monitor substrate turnover using fluorogenic peptides .

- IC₅₀ Determination : Dose-response curves with 8–10 concentration points (e.g., 0.1–100 µM) .

Controls : Include reference inhibitors (e.g., staurosporine for kinases) and validate with enzyme-free blanks .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Replicate Conditions : Standardize assay parameters (e.g., pH, temperature, DMSO concentration ≤1%) .

Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .

Off-Target Screening : Employ proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .

Data Normalization : Use Z-factor analysis to assess assay robustness and minimize false positives .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

Molecular Docking (AutoDock Vina) :

- Prepare the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G* level) .

- Dock into target active sites (e.g., EGFR kinase) using flexible side-chain sampling .

Molecular Dynamics (GROMACS) :

- Simulate binding stability over 100 ns trajectories; analyze RMSD and hydrogen-bond occupancy .

Free Energy Calculations (MM-PBSA) : Estimate binding affinity (ΔG) from MD snapshots .

Advanced: How to address crystallographic disorder in X-ray structures of this compound?

Methodological Answer:

Data Collection : Use high-resolution data (≤1.0 Å) with Bruker CCD detectors; apply multi-scan absorption corrections .

Refinement (SHELXL) :

- Model disorder using PART commands; refine occupancy ratios (e.g., 0.639:0.361 for solvent sites) .

- Apply restraints (DFIX, SIMU) for thermal motion of disordered atoms .

Validation : Check R-factor convergence (R₁ < 0.05) and geometry (bond angle RMSD < 0.01°) .

Advanced: How to analyze hydrogen-bonding networks and their role in crystal packing?

Methodological Answer:

Graph Set Analysis : Use Mercury software to identify motifs (e.g., S(6) rings from intramolecular C–H···O bonds) .

Energy Frameworks (CrystalExplorer) : Calculate interaction energies (electrostatic, dispersion) to quantify packing stability .

Thermal Ellipsoids : Assess hydrogen-bond strength via anisotropic displacement parameters (ADPs) .

Basic: What chromatographic methods ensure purity for biological testing?

Methodological Answer:

HPLC :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Gradient from 50% acetonitrile/water to 90% acetonitrile over 20 min .

GC-MS :

- Derivatize non-volatile sulfonyl groups with BSTFA; monitor fragments (e.g., m/z 79/81 for Br) .

TLC : Use silica plates with ethyl acetate/hexane (3:7) and UV visualization at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.